Physicochemical Profile: LogP and PSA Differentiation vs. Para-Nitro and Meta-Nitro Regioisomers
Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate exhibits a computed LogP of 3.58, which is lower than the para-nitro (CAS 121717-37-1) and meta-nitro (CAS 121739-78-4) regioisomers, both computed at LogP 3.79. The target compound's polar surface area (PSA) is computed at 126.14 Ų, compared to 99.84 Ų for both the para- and meta-nitro analogs. This represents a LogP reduction of 0.21 units and a PSA increase of 26.30 Ų (26.3% higher) driven by the additional methyl ester moiety . The lower lipophilicity and higher PSA predict improved aqueous solubility and reduced passive membrane permeability relative to the non-ester nitro-regioisomers [1].
| Evidence Dimension | Computed LogP (lipophilicity) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 3.58; PSA = 126.14 Ų |
| Comparator Or Baseline | 2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine (CAS 121717-37-1): LogP = 3.79, PSA = 99.84 Ų; 2-(3-Nitrophenyl)thiazolo[5,4-b]pyridine (CAS 121739-78-4): LogP = 3.79, PSA = 99.84 Ų |
| Quantified Difference | ΔLogP = -0.21 (5.5% more hydrophilic); ΔPSA = +26.30 Ų (26.3% larger polar surface area) |
| Conditions | Computed properties from Chemsrc database based on standardized in silico prediction algorithms (octanol-water partition coefficient and topological polar surface area) |
Why This Matters
The differentiated physicochemical profile translates to predictably different ADME behavior, meaning this compound cannot be assumed to have the same membrane permeability, solubility, or oral bioavailability as its para- or meta-nitro counterparts in cell-based assays or in vivo studies.
- [1] Veber DF, Johnson SR, Cheng HY, et al. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. (General principle: PSA > 140 Ų and LogP > 5 predict poor oral bioavailability.) View Source
